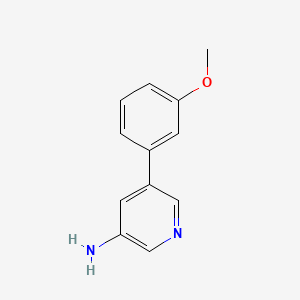

5-(3-Methoxyphenyl)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICUGZXFMFDOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735020 | |

| Record name | 5-(3-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225523-08-9 | |

| Record name | 5-(3-Methoxyphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 3 Methoxyphenyl Pyridin 3 Amine

Direct Synthesis Approaches to 5-(3-Methoxyphenyl)pyridin-3-amine

Direct synthesis methods are pivotal in constructing the core structure of this compound. These approaches often involve the formation of the carbon-carbon bond between the pyridine (B92270) and methoxyphenyl rings as a key step.

Palladium-Catalyzed Cross-Coupling Reactions for Arylation at Pyridine C5 Position

Palladium-catalyzed cross-coupling reactions are a cornerstone in modern organic synthesis for forming C-C and C-N bonds. nih.govrsc.org The Suzuki-Miyaura coupling is a particularly powerful and widely used method for the arylation of pyridines. nih.gov This reaction typically involves the coupling of a halo-pyridine with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.net

For the synthesis of this compound, this translates to the reaction between a 5-halopyridin-3-amine (like 5-bromopyridin-3-amine) and (3-methoxyphenyl)boronic acid. The palladium catalyst, often in the form of Pd(PPh₃)₄ or PdCl₂(dppf), facilitates the bond formation between the C5 position of the pyridine ring and the phenyl ring. nih.govresearchgate.net The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products. mdpi.comnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good nih.gov |

| 5-Bromo-2-methylpyridin-3-amine (as acetamide) | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good nih.gov |

| p-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH | Water (with TBAB) | 96% nih.gov |

| Aryl Bromides | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH | Water (with TBAB) | Good nih.gov |

Note: This table presents generalized conditions and specific examples from the literature to illustrate the versatility of the Suzuki-Miyaura coupling. TBAB refers to tetrabutylammonium (B224687) bromide.

Precursor-Based Synthesis Pathways

The success of direct synthesis methods like the Suzuki-Miyaura coupling relies on the availability of key precursors. The primary starting materials for synthesizing this compound are 5-halopyridin-3-amines and (3-methoxyphenyl)boronic acid.

Functional Group Interconversions Leading to the Amine Moiety

An alternative synthetic route involves the formation of the biaryl linkage first, followed by the introduction of the amine group through functional group interconversion. A common strategy is the reduction of a nitro group.

This pathway would begin with the coupling of a 5-halo-3-nitropyridine with (3-methoxyphenyl)boronic acid to yield 5-(3-methoxyphenyl)-3-nitropyridine. The nitro group in this intermediate can then be reduced to the desired 3-amino group. Various reducing agents are effective for this transformation, including tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or using formic acid with an iron catalyst. organic-chemistry.orggoogle.com This method offers a different strategic approach, sometimes advantageous depending on the reactivity and functional group tolerance of the substrates. The reduction of nitroarenes is a well-established and reliable transformation in organic synthesis. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Synthetic Routes

Optimizing reaction conditions is a critical aspect of developing an efficient and scalable synthesis for this compound. mdpi.com For palladium-catalyzed couplings, several factors significantly influence the outcome.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is paramount. Bulky, electron-rich ligands can enhance catalytic activity and improve yields, especially for challenging substrates. nih.govresearchgate.net

Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can affect reaction rates and yields. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.govnih.gov

Solvent: The solvent system must be capable of dissolving the reactants and facilitating the reaction. Mixtures of organic solvents like dioxane or toluene (B28343) with water are frequently used. nih.govnih.gov

Temperature and Reaction Time: These parameters are often optimized to ensure complete conversion while minimizing decomposition or side reactions. Microwave irradiation has been shown to accelerate some Suzuki couplings significantly. nih.gov

Extensive screening of these parameters is often necessary to identify the optimal conditions for a specific substrate combination, aiming to maximize yield and purity while ensuring the process is robust and reproducible. mdpi.com

Table 2: Factors for Optimization in Suzuki-Miyaura Coupling

| Parameter | Variables | Impact | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dtbpf), Pd(OAc)₂, etc. | Affects reaction rate, yield, and tolerance to functional groups. | mdpi.com |

| Ligand | PPh₃, dppf, Qphos, etc. | Influences catalyst stability and reactivity; can control regioselectivity. | rsc.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOH | Essential for transmetalation step; choice affects reaction efficiency. | nih.govnih.gov |

| Solvent | Dioxane, Toluene, DMF, Water | Affects solubility of reactants and catalyst, influencing reaction rate. | nih.gov |

| Temperature | Room Temperature to Reflux | Controls reaction kinetics; higher temperatures can increase rate but may lead to side products. | nih.gov |

| Additives | Phase-transfer catalysts (e.g., TBAB) | Can improve reaction efficiency, especially in aqueous media. | nih.gov |

Chemical Transformations and Derivatization of 5 3 Methoxyphenyl Pyridin 3 Amine

Reactions Involving the Pyridinic Amine Functional Group

The primary amine on the pyridine (B92270) ring is a key site for synthetic modification, enabling the introduction of diverse substituents through various reactions.

The nucleophilic nature of the pyridinic amine allows for the attachment of alkyl and aryl groups. These reactions are fundamental in creating more complex molecular architectures.

N-arylation can be achieved through coupling reactions. For instance, the reaction of 5-(3-Methoxyphenyl)pyridin-3-amine with 3-bromoanisole (B1666278) yields N,5-Bis(3-methoxyphenyl)pyridin-3-amine. nih.gov This type of reaction, often catalyzed by a metal complex, directly forms a new carbon-nitrogen bond, linking an additional aryl group to the amine. nih.gov

General methods for N-alkylation of amines are also applicable. These include reactions with alcohols, which can be facilitated by catalysts such as novel cobalt(II) complexes, or through reductive amination processes. rsc.orgacs.org Reductive amination involves reacting the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ to the corresponding alkylated amine. nih.gov

Table 1: Examples of N-Arylation Reactions

| Starting Amine | Reagent | Product | Yield |

| This compound | 3-Bromoanisole | N,5-Bis(3-methoxyphenyl)pyridin-3-amine | 63% |

| 5-(4-Methoxyphenyl)pyridin-3-amine | 3-Bromoanisole | N-(3-Methoxyphenyl)-5-(4-methoxyphenyl)pyridin-3-amine | 64% |

Data sourced from a study on sirtuin 1-activating derivatives. nih.gov

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. juniperpublishers.comgsconlinepress.com This reaction is generally reversible and can be catalyzed by either an acid or a base. gsconlinepress.com

The primary amine of this compound is expected to readily react with various aldehydes and ketones to form the corresponding Schiff base derivatives. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the stable imine. juniperpublishers.com These imine derivatives are valuable intermediates in organic synthesis, for example, in the preparation of secondary amines and various heterocyclic compounds. juniperpublishers.com While specific examples for this compound are not detailed in the provided sources, the reaction is a fundamental transformation for primary aromatic amines. mdpi.comresearchgate.net

The pyridinic amine can be acylated to form amides. These reactions typically involve reacting the amine with acylating agents like acyl chlorides or carboxylic anhydrides. Research on structurally related compounds demonstrates the feasibility and utility of this transformation. For example, novel amide derivatives of a similar scaffold, 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, have been synthesized by reacting the parent amine with various substituted benzoic acids. wisdomlib.orgresearchgate.net

One such derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, was synthesized and characterized, highlighting the successful formation of an amide bond. researchgate.net These findings underscore that the amine group on a pyridine ring system is amenable to forming stable amide linkages, a common strategy in medicinal chemistry to modify a compound's properties. wisdomlib.orgresearchgate.net

Primary aromatic amines undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–10 °C). libretexts.org This reaction converts the amino group into a diazonium salt (-N₂⁺). libretexts.org

Aryl diazonium salts are valuable synthetic intermediates because the diazonio group is an excellent leaving group (as dinitrogen gas) and can be replaced by a wide variety of nucleophiles. libretexts.org Although aryl diazonium salts are generally unstable and used immediately after preparation, they are more stable than their aliphatic counterparts. libretexts.orgnih.gov

The diazonium salt of this compound could, in principle, be used in subsequent reactions such as:

Sandmeyer reactions to introduce halides (-Cl, -Br) or cyano (-CN) groups.

Schiemann reactions to introduce fluorine (-F).

Hydrolysis to introduce a hydroxyl (-OH) group, forming the corresponding phenol. libretexts.org

Iodination by reaction with potassium iodide. rsc.org

The stability and reactivity of the diazonium salt can be influenced by the reaction conditions, including the solvent and the nature of the counterion. nih.govgoogle.com

Modifications of the Methoxyphenyl Moiety

The position of the methoxy (B1213986) group on the phenyl ring has a demonstrable effect on the reactivity and properties of the resulting molecule. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic system and affect the outcome of chemical reactions. tandfonline.com

For example, in the synthesis of related compounds, the introduction of a strong electron-donating group like a methoxy group (-OCH₃) on the benzene (B151609) ring was found to be beneficial for inducing certain biological effects, with the position of the substituent (ortho, meta, or para) being a critical factor. tandfonline.com In one study, an ortho-methoxy substituent led to a significantly higher vacuolization-inducing effect compared to other substitutions. tandfonline.com Furthermore, the presence and position of substituents on an N-aryl ring can unexpectedly alter the course of multicomponent reactions, leading to different heterocyclic scaffolds. beilstein-journals.org This highlights the key role that the methoxyphenyl moiety and its substitution pattern play in directing chemical transformations.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools for constructing complex cyclic molecules from simpler starting materials. In the context of this compound, these reactions are instrumental in forming fused heterocyclic systems, which are scaffolds of significant interest in drug discovery.

The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the cyclization of a 5-aminopyrazole with a suitable partner. mdpi.com A common strategy is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com If the 1,3-dicarbonyl compound is unsymmetrical, the reaction can lead to two different regioisomers, with the product distribution depending on the electrophilicity of the two carbonyl groups. mdpi.com Another approach involves the Gould-Jacobs reaction, where a 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate to yield 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridines. mdpi.com

A cascade 6-endo-dig cyclization reaction has also been developed for the synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov This method demonstrates good functional group tolerance and high regioselectivity. nih.gov Furthermore, multi-component reactions involving a substituted 5-amino-1-phenyl-1H-pyrazole, benzoylacetonitrile, and an aromatic aldehyde can be catalyzed by various agents like ammonium (B1175870) acetate, acetic acid/triethylamine (B128534), L-proline, or FeCl3 to produce pyrazolo[3,4-b]pyridines. researchgate.net

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Starting Materials | Reagents/Catalysts | Product Type | Reference |

| 5-Amino-1-phenylpyrazole, α,β-unsaturated ketones | ZrCl4 | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 1-Phenyl-3-methyl-5-amino-pyrazole, 1,3-diketones | Glacial Acetic Acid | N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Aminopyrazoles, Alkynyl aldehydes | Ag(CF3CO2), TfOH, Iodine, or NBS | Halogenated and non-halogenated pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Aminopyrazoles, Azlactones | t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | researchgate.net |

Thiadiazole derivatives can be synthesized from various precursors. One common method involves the cyclization of thiosemicarbazides. For instance, the reaction of p-anisaldehyde with thiosemicarbazide, followed by cyclization with ferric chloride, yields a 5-amino mdpi.combohrium.comresearchgate.netthiadiazole derivative. nih.gov Another approach is the conversion of a nitrile compound to a 5-amino-1,2,4-thiadiazole. nih.gov The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved through the oxidative dimerization of thioamides using various oxidizing agents. acs.org A more recent method involves a base-mediated intramolecular dehydrogenative N-S coupling in DMF. acs.org

In a specific example, 5-amino-3-(4'-methoxyphenyl)-1,2,4-thiadiazole was prepared from the corresponding nitrile precursor. nih.gov Additionally, a series of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized and characterized. researchgate.net

Table 2: Synthesis of Thiadiazole Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| p-Anisaldehyde, Thiosemicarbazide | Ferric Chloride | 5-Amino mdpi.combohrium.comresearchgate.netthiadiazole derivative | nih.gov |

| Thioamides | Oxidizing agents (e.g., IBX, oxone) | 3,5-Disubstituted-1,2,4-thiadiazoles | acs.org |

| Amidine, Dithioester | Sodium hydride, DMF | 3,5-Disubstituted-1,2,4-thiadiazoles | acs.org |

| 2-Isonicotinoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide | Cobalt(II) acetate | N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | iucr.org |

The synthesis of 1,3,4-oxadiazoles often starts from acid hydrazides. These can be reacted with acid chlorides or carboxylic acids, followed by cyclization using dehydrating agents like phosphorus oxychloride. nih.gov Another route involves the reaction of an aryl hydrazide with phosphorus oxychloride and another acid derivative. nih.gov The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by heating an acyl-hydrazide with phosphorus oxychloride. ijper.org

A general synthesis of 3-(3-(5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol amines has been reported, starting from 3-hydroxybenzohydrazide. acs.org This involves several steps, including the formation of a chloromethyl-oxadiazole intermediate, followed by reaction with piperazine (B1678402) derivatives and subsequent functionalization. acs.org

Table 3: Synthesis of Oxadiazole Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Acid hydrazides, Acid chlorides/Carboxylic acids | Dehydrating agents (e.g., POCl3) | 1,3,4-Oxadiazoles | nih.gov |

| Acyl-hydrazide | Phosphorus oxychloride | 2,5-Disubstituted-1,3,4-oxadiazoles | ijper.org |

| 3-Hydroxybenzohydrazide | Burgess reagent, Piperazine derivatives, Epibromohydrin | 3-(3-(5-(Piperazin-1-ylmethyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol amines | acs.org |

Pyrimidine (B1678525) derivatives can be synthesized through various condensation reactions. For example, the condensation of 5-acetylpyrimidine-2,4,6(1H,3H,5H)-trione with various aldehydes can yield chalcones or other derivatives depending on the reaction conditions. bohrium.com The cyclocondensation of pyrimidine-2,4,6(1H,3H,5H)-trione with methyl N-3-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenylcarbamate in the presence of P2O5 gives a pyrano[2,3-d]pyrimidine derivative. bohrium.com

A series of pyrimidine carbonitrile, thiopyrimidine, and pyrimidopyrimidine derivatives have been synthesized from 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile. researchgate.net Additionally, novel pyrimidine derivatives with a (pyridin-3-ylmethyl)thio and phenylamino (B1219803) moieties have been synthesized in a multi-step reaction starting from ethyl acetoacetate. tandfonline.com

Table 4: Synthesis of Pyrimidine Derivatives

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| 5-Acetylpyrimidine-2,4,6(1H,3H,5H)-trione, Aldehydes | Piperidine, Acetic acid or Boron trifluoride etherate | Chalcones and related derivatives | bohrium.com |

| Pyrimidine-2,4,6(1H,3H,5H)-trione, Methyl N-3-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenylcarbamate | P2O5, Acetic acid | Methyl 3-[5-(4-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidin-7-yl]phenylcarbamate | bohrium.com |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Various reagents | Pyrimidine carbonitrile, thiopyrimidine, and pyrimidopyrimidine derivatives | researchgate.net |

| Ethyl acetoacetate, Thiourea, 3-Pyridinylmethyl chloride hydrochloride, Substituted anilines | Multi-step reaction | N-Aryl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amines | tandfonline.com |

The synthesis of chromeno[2,3-b]pyridine derivatives can be achieved through multi-component reactions. For example, the reaction of salicylaldehydes, malononitrile, and dimedone in the presence of a catalyst can yield these fused systems. researchgate.net A one-pot, pseudo four-component reaction of salicylaldehydes, malononitrile, 1,3-cyclohexanediones, and triethylamine has been used to synthesize 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles. researchgate.net

A plausible mechanism for the formation of chromen-3-yl pyridine derivatives involves a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and rearrangement. preprints.org Furthermore, a four-component reaction of salicylaldehyde, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, 4-hydroxy-2H-chromen-2-one, and an amine can lead to the formation of ammonium salts of 5-(3-chromenyl)-5H-chromeno[2,3-b]pyridines. mdpi.com

Table 5: Synthesis of Chromeno[2,3-b]pyridine Derivatives

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Salicylaldehydes, Malononitrile, 1,3-Cyclohexanediones | Triethylamine | 2,4-Diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles | researchgate.net |

| 3-Methoxy benzaldehyde, 3-Acetyl coumarin-2-one, Malononitrile/Ethyl cyanoacetate | Ammonium acetate | 2-Amino-4-(3-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbonitrile/carboxylate | preprints.org |

| Salicylaldehyde, 2-Aminoprop-1-ene-1,1,3-tricarbonitrile, 4-Hydroxy-2H-chromen-2-one, Amine | Ethanol (reflux) | Ammonium salts of 5-(3-chromenyl)-5H-chromeno[2,3-b]pyridines | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 5 3 Methoxyphenyl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and the methoxyphenyl rings, as well as the amine and methoxy (B1213986) functional groups. The aromatic region (typically δ 6.5-8.5 ppm) will be complex due to the coupling between adjacent protons.

Pyridine Ring Protons: The protons on the pyridine ring are expected to appear at the lower field end of the aromatic region due to the electron-withdrawing effect of the nitrogen atom.

Methoxyphenyl Ring Protons: The protons on the 3-methoxyphenyl (B12655295) ring will show characteristic splitting patterns (doublet, triplet, or doublet of doublets) depending on their position relative to the methoxy group and the point of attachment to the pyridine ring.

Amine Protons: The amine (-NH₂) protons are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Methoxy Protons: The methoxy (-OCH₃) group protons will appear as a sharp singlet, typically in the upfield region of the spectrum (around δ 3.8 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.5 | m |

| Methoxyphenyl-H | 6.8 - 7.4 | m |

| NH₂ | Variable (broad) | s |

| OCH₃ | ~3.8 | s |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide valuable information on the carbon framework of the molecule.

Aromatic Carbons: The carbon atoms of both aromatic rings will resonate in the downfield region (δ 100-160 ppm). The carbon attached to the nitrogen in the pyridine ring and the carbon attached to the oxygen of the methoxy group will be the most deshielded.

Methoxy Carbon: The carbon of the methoxy group will appear at a characteristic upfield chemical shift (around δ 55 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-N | >145 |

| Aromatic C-O | >155 |

| Aromatic C | 100 - 140 |

| OCH₃ | ~55 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insights into the functional groups and bonding arrangements within a molecule. For 5-(3-Methoxyphenyl)pyridin-3-amine, the spectra would be characterized by vibrations of the pyridine and benzene (B151609) rings, the amine group, and the methoxy group.

N-H Vibrations: The amine group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. mdpi.com The methoxy group will show C-H stretching vibrations around 2838 cm⁻¹. mdpi.com

C=C and C=N Vibrations: The stretching vibrations of the aromatic rings (C=C) and the pyridine ring (C=N) will appear in the 1400-1650 cm⁻¹ range. mdpi.comresearchgate.net

C-O Vibrations: The C-O stretching of the methoxy group will result in a strong absorption band, typically around 1260 cm⁻¹. mdpi.com

Ring Vibrations: In-plane and out-of-plane bending vibrations of the aromatic rings will be present at lower wavenumbers. researchgate.net

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Methoxy (-OCH₃) | C-H Stretch | ~2840 |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1650 |

| Methoxy (-OCH₃) | C-O Stretch | ~1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the heteroatoms (nitrogen and oxygen). The conjugation between the pyridine and methoxyphenyl rings will influence the position and intensity of these absorptions. Typically, aromatic compounds exhibit strong absorptions in the 200-400 nm range. The presence of the amino and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent aromatic systems. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima

| Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 300 |

| n → π | 300 - 390 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula of this compound is C₁₂H₁₂N₂O, giving it a molecular weight of 200.24 g/mol . chemicalbook.comhxchem.net

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Cleavage of the C-C bond between the two aromatic rings.

Loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Fragmentation of the pyridine ring , which can involve the loss of HCN.

α-cleavage adjacent to the amine group.

A study on the fragmentation of the related compound 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone showed characteristic fragments resulting from the cleavage of the bond adjacent to the amine and fragmentation of the methoxy-substituted ring. mdpi.com

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment |

| 200 | [M]⁺ (Molecular Ion) |

| 185 | [M - CH₃]⁺ |

| 170 | [M - CH₂O]⁺ |

| 129 | [C₈H₇N₂]⁺ |

| 107 | [C₇H₇O]⁺ |

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

The conformation of this compound will be largely determined by the dihedral angle between the pyridine and the methoxyphenyl rings. This angle is influenced by steric hindrance between the ortho-hydrogens on the two rings and the electronic effects of the substituents. In related biaryl systems, the rings are often twisted with respect to each other to relieve steric strain. For example, in the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, the pyridine ring is inclined to the 3-methoxyphenyl ring by 56.16 (3)°. researchgate.net The orientation of the methoxy group relative to its attached phenyl ring is another important conformational feature.

The solid-state packing of this compound will be governed by a variety of intermolecular interactions, leading to a specific supramolecular assembly.

Hydrogen Bonding: The amine group is a potent hydrogen bond donor and can form N-H···N or N-H···O hydrogen bonds with the nitrogen atom of the pyridine ring or the oxygen atom of the methoxy group of neighboring molecules. researchgate.net

π-π Stacking: The aromatic rings can participate in π-π stacking interactions, which are crucial in stabilizing the crystal lattice.

C-H···π Interactions: The C-H bonds of the aromatic rings can act as weak hydrogen bond donors to the π-systems of adjacent rings. researchgate.net

The interplay of these interactions will dictate the formation of specific motifs, such as chains or layers, in the crystal structure. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. arxiv.org It has proven to be an exceptionally useful method for studying the electronic characteristics of molecules. scielo.org.za For a molecule such as 5-(3-Methoxyphenyl)pyridin-3-amine, DFT calculations are employed to determine its most stable three-dimensional arrangement (geometry optimization) and to map its electronic properties.

The process begins with an initial molecular structure, which is then computationally optimized to find the lowest energy conformation. mdpi.com This optimized geometry corresponds to the most stable structure of the molecule in its ground state. Frequency calculations are typically performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. acs.org The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set is a set of mathematical functions used to construct the molecular orbitals.

Functionals: A variety of functionals are available, each with different strengths. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used due to its balance of accuracy and computational cost for a wide range of organic molecules. acs.org Other functionals, such as the M06-2X, are noted for their excellent performance in describing noncovalent interactions, while functionals like PBE are also commonly employed. scielo.org.zaacs.org

Basis Sets: The choice of basis set determines the flexibility and accuracy of the orbital description. Pople-style basis sets, such as 6-31G(d,p), are very common for geometry optimization and property calculations of medium-sized molecules. mdpi.com This notation indicates that the core orbitals are described by 6 Gaussian functions, and the valence orbitals are split into two functions (one with 3 Gaussians and the other with 1). The (d,p) signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonds. stackexchange.com For higher accuracy, triple-zeta basis sets like 6-311++G(d,p) may be used, which include diffuse functions (++) to better describe anions and weak interactions. acs.orgresearchgate.net

The selection of a functional and basis set is often guided by previous studies on similar molecular systems to ensure reliability and comparability of the results. acs.orgstackexchange.com For a molecule like this compound, a combination like B3LYP/6-31G(d,p) would be a standard choice for initial investigations. mdpi.com

| Category | Name | Description | Typical Application |

|---|---|---|---|

| Functionals | B3LYP | Hybrid functional balancing accuracy and cost. acs.org | General purpose, geometry optimizations, electronic properties. mdpi.com |

| M06-2X | Hybrid meta-GGA functional. | Good for thermochemistry, kinetics, and non-covalent interactions. acs.org | |

| Basis Sets | 6-31G(d,p) | Split-valence basis set with polarization functions. mdpi.com | Standard for geometry optimizations and frequency calculations of medium-sized molecules. mdpi.com |

| 6-311++G(d,p) | Triple-split valence basis set with diffuse and polarization functions. researchgate.net | Higher accuracy calculations, systems with anionic character or weak interactions. researchgate.net |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.net

The different values of the electrostatic potential are represented by colors. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive potential (electron-poor), which are favorable for nucleophilic attack. Green represents areas of neutral potential. researchgate.net

For this compound, one would expect the most negative potential (red/yellow) to be localized around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the amine group would likely show a positive potential (blue), marking them as sites for potential nucleophilic interaction. scielo.org.za MEP analysis is crucial for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, defining its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. mdpi.com

A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting high chemical reactivity and lower kinetic stability. mdpi.com

A large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity because more energy is required to promote an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be distributed over the electron-rich regions, such as the aminopyridine and methoxyphenyl rings. The LUMO would likely be distributed over the pyridine ring system. The calculated energy gap provides a quantitative measure of its reactivity, which can be compared with other similar compounds. For instance, DFT studies on related pyridine derivatives have shown HOMO-LUMO gaps in the range of 4-5 eV, which is typical for stable organic molecules. mdpi.comresearchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | -5.11 | -0.51 | 4.60 |

| 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | -5.26 | -0.64 | 4.62 |

| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | -5.49 | -0.96 | 4.53 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure concepts of core electrons, lone pairs, and two-center bonds. wisc.edu A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu

For this compound, significant delocalization interactions would be expected:

Intra-ring delocalization: π → π* interactions within the phenyl and pyridine rings.

Inter-ring delocalization: π → π* interactions between the two aromatic rings.

Hyperconjugation: Interactions involving the lone pairs of the nitrogen and oxygen atoms with the antibonding orbitals (σ* or π) of adjacent bonds. For example, the delocalization of the nitrogen lone pair (n) into the π orbital of the pyridine ring (n → π*) would be a significant stabilizing interaction. tandfonline.com Similarly, interactions from the oxygen lone pairs of the methoxy group into the phenyl ring are expected. tandfonline.com

These interactions are crucial for understanding the molecule's electronic structure, conformation, and reactivity.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C12-C13) | π(C14-C17) | 105.38 | π-conjugation in aromatic ring |

| LP(2) O15 | π(C14-C17) | 21.43 | Lone pair delocalization into ring |

| LP(2) O5 | σ*(C6-C7) | 5.36 | Lone pair hyperconjugation |

Beyond FMO theory, a set of more advanced reactivity descriptors can be derived from DFT to provide a deeper understanding of chemical behavior.

Fukui Functions: These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. They quantify the change in electron density at a specific point when the total number of electrons in the system changes, thus pinpointing the most reactive sites with atomic-level precision. researchgate.netresearchgate.net

Electron Localization Function (ELF): ELF is a tool used to visualize regions of high electron localization, which are characteristic of chemical bonds (covalent bonds) and lone pairs. diva-portal.org The ELF value ranges from 0 to 1. A value close to 1 indicates strong electron localization, such as in a covalent bond or a lone pair, while a value around 0.5 is characteristic of the delocalized electrons in metallic bonding. diva-portal.org ELF analysis can provide a clear depiction of the bonding pattern in this compound. eurjchem.com

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is based on the kinetic energy density and is also used to visualize areas of high electron localization. tandfonline.com It helps in distinguishing bonding regions from non-bonding regions and provides clear images of covalent bonds and lone pairs, complementing the insights from ELF. eurjchem.comacs.org

Together, these descriptors offer a comprehensive map of the molecule's reactivity and bonding characteristics. eurjchem.com

Solvent Effects on Molecular Properties and Structure

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the molecular structure and electronic properties. eurjchem.com The Integral Equation Formalism variant of PCM (IEFPCM) is a widely used method. eurjchem.com

By performing DFT calculations in different solvents (e.g., water, ethanol, DMSO), it is possible to investigate how polarity affects:

Molecular Geometry: Bond lengths and angles may undergo slight changes.

Electronic Properties: The HOMO-LUMO gap can change, altering the molecule's reactivity and stability. Generally, polar solvents can stabilize charge separation, sometimes leading to a smaller energy gap. researchgate.net

Spectroscopic Properties: The UV-Vis absorption spectrum can shift depending on the solvent polarity. eurjchem.com

Dipole Moment: The molecule's dipole moment is often enhanced in polar solvents due to induced polarization. tandfonline.com

For this compound, studying solvent effects would be crucial for understanding its behavior in biological systems (which are aqueous) or in various organic solvents used during synthesis and analysis. Calculations might show, for example, that the dipole moment increases significantly from the gas phase to a polar solvent like water, indicating strong solute-solvent interactions. tandfonline.com

Non-Linear Optical (NLO) Properties Investigations

There is currently no published research detailing the non-linear optical (NLO) properties of this compound. NLO studies are crucial for understanding a molecule's potential in applications such as optical switching, frequency conversion, and telecommunications. Such investigations typically involve quantum chemical calculations to determine properties like electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Without experimental or theoretical data for this specific compound, no quantitative or qualitative assessment of its NLO behavior can be provided.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature. This computational method is employed to visualize and quantify intermolecular interactions within a crystal lattice, providing insights into the forces that govern the crystal packing. The analysis generates dnorm surfaces, which highlight close intermolecular contacts, and 2D fingerprint plots that summarize the relative contributions of different types of interactions, such as H···H, C···H, and O···H contacts. Without a crystal structure and subsequent analysis, a detailed breakdown of the intermolecular interactions for this compound is not possible.

Research on analogous compounds, such as 4-(3-methoxyphenyl)-2,6-diphenylpyridine, has utilized Hirshfeld surface analysis to reveal that H···H and C···H/H···C interactions are predominant in their crystal packing. researchgate.net However, due to differences in the substitution pattern and the presence of an amine group in the title compound, these findings cannot be directly extrapolated to this compound.

Structure Activity Relationship Sar and Structural Analogues

General Principles of SAR for Aminopyridine Scaffolds

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. drughunter.com The unique structural characteristics of the aminopyridine ring allow it to engage with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. drughunter.com The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, facilitating strong interactions with biological macromolecules.

SAR studies on aminopyridine derivatives have revealed several key principles:

Hinge-Binding: The 2-aminopyridine (B139424) moiety is a recognized hinge-binder for many kinases. The amino group and the pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitory activity. mdpi.comnih.gov

Substituent Effects: The type and position of substituents on the pyridine and any attached phenyl rings significantly influence activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the scaffold, affecting its binding affinity and pharmacokinetic properties. mdpi.com

Conformational Rigidity: Introducing rigidity into the molecular structure, for example, by using cyclic linkers or incorporating double or triple bonds, can enhance binding affinity by reducing the entropic penalty upon binding to a target. nih.gov

Positional Isomerism and Substituent Effects on Molecular Properties

The specific placement of the methoxy (B1213986) group on the phenyl ring and the amino group on the pyridine ring in 5-(3-Methoxyphenyl)pyridin-3-amine is a critical determinant of its molecular properties and potential biological activity.

The position of the methoxy group on the phenyl ring can significantly impact the compound's biological properties. researchgate.netnih.gov Studies on related diarylpyridine derivatives have shown that moving a substituent from the para to the meta or ortho position can drastically alter the compound's activity. For instance, in a series of 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group had a significant effect on their biological properties, with the ortho-substituted compound showing the most favorable characteristics for a potential imaging agent. nih.gov

Similarly, the position of the amino group on the pyridine ring is crucial. The three isomers of aminopyridine (2-amino, 3-amino, and 4-aminopyridine) exhibit distinct biological activities due to differences in their basicity and electronic distribution. nih.gov In the context of kinase inhibition, a 2-aminopyridine is often preferred for its ability to form two key hydrogen bonds with the kinase hinge region. mdpi.comnih.gov

The following table summarizes the effects of positional isomerism on related aminopyridine compounds:

| Compound/Scaffold | Isomeric Variation | Effect on Properties | Reference(s) |

| 4H-Chromene Derivatives | Position of nitrogen in a pyridinyl substituent | The 4'-pyridinyl candidate was 2- and 8-fold more potent than the 3'- and 2'-pyridinyl analogues, respectively. | |

| 18F-labeled benzyl triphenylphosphonium cations | Position of methoxy group (ortho, meta, para) | The ortho-substituted compound displayed the most favorable biological properties. nih.gov | nih.gov |

| Aminopyridines | Position of the amino group (2-, 3-, or 4-) | Leads to different basicity and electronic properties, resulting in distinct biological activities. nih.gov | nih.gov |

Heterocyclic Ring Variations and Their Structural Impact

Replacing the pyridine or phenyl ring in this compound with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and improve drug-like properties. This approach, known as bioisosteric replacement, can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.govresearchgate.net

Common heterocyclic replacements for the pyridine ring include:

Pyrimidine (B1678525): The pyrimidine ring, with its two nitrogen atoms, can offer different hydrogen bonding patterns and electronic properties compared to pyridine. researchgate.net

Pyrazine (B50134): Similar to pyrimidine, pyrazine can alter the molecule's polarity and hydrogen bonding capabilities.

Thiazole (B1198619): The inclusion of a sulfur atom in the thiazole ring can impact the compound's metabolic stability and lipophilicity. ontosight.ai

Pyrazole (B372694): This five-membered ring with two adjacent nitrogen atoms can significantly alter the geometry and electronic nature of the scaffold. nih.gov

Imidazopyridines: These fused heterocyclic systems offer a more rigid and extended aromatic structure, which can lead to altered binding modes and improved properties. scirp.org

The phenyl ring can also be replaced with various bioisosteres, such as thiophene, furan, or even saturated rings like bicyclo[1.1.1]pentane, to modulate the compound's properties. drughunter.comresearchgate.net For instance, the replacement of a phenyl ring with a pyridine ring can introduce a nitrogen atom that modulates electron density and solubility while maintaining a degree of hydrophobicity. nih.gov

The table below illustrates the impact of some heterocyclic ring variations:

| Original Scaffold | Heterocyclic Variation | Impact on Properties | Reference(s) |

| Pyrazolo[1,5-a]pyrimidine | Replacement of 3-phenol with 4-phenylpiperazine | Greatly increased potency in cells. | |

| Pyridine | Replacement with 3-azabicyclo[3.1.1]heptane | Led to a dramatic improvement in solubility, metabolic stability, and lipophilicity. | |

| Phenyl Ring | Replacement with Pyridine | Modulates electronic properties and hydrogen bonding interactions. | nih.gov |

Linker Strategies for Derivative Design

In many drug design campaigns, a linker is used to connect two or more pharmacophoric elements. The nature, length, and rigidity of the linker are critical for optimizing the compound's activity. For derivatives of this compound, various linker strategies could be employed to connect a substituent to the amino group or another position on the scaffold.

Common linker strategies include:

Flexible Alkyl Chains: Simple alkyl chains of varying lengths can be used to probe the optimal distance between two interacting moieties. However, these can be associated with an entropic penalty upon binding.

Rigid Linkers: Incorporating rigid elements like double bonds, triple bonds (alkynes), or small rings (e.g., cyclopropyl) can pre-organize the molecule in a bioactive conformation, leading to improved potency. nih.gov Studies on 2-aminopyridine derivatives have shown that introducing rigidity at the linker section can improve permeability. nih.gov

Amide and Ether Linkages: Amide or ether functionalities can introduce hydrogen bonding capabilities and alter the polarity of the linker. nih.gov

Heterocyclic Linkers: Using heterocyclic rings as linkers can provide a degree of rigidity and introduce specific electronic and steric properties. For example, a piperazine (B1678402) or a pyridine linker can be employed to connect different parts of a molecule. In the design of neuronal nitric oxide synthase inhibitors, a pyridine linker was successfully used in a 2-aminopyridine-based scaffold. researchgate.net

Role As a Synthetic Intermediate and Chemical Scaffold

Utilization in the Construction of Complex Organic Molecules

The strategic placement of the amino group on the pyridine (B92270) ring, coupled with the methoxyphenyl moiety, makes 5-(3-Methoxyphenyl)pyridin-3-amine a valuable precursor for synthesizing intricate molecular architectures. The amino group serves as a potent nucleophile and a handle for various coupling reactions, while the pyridine and phenyl rings offer sites for further functionalization.

One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds. For instance, the amino group of a pyridin-3-amine derivative can be coupled with aryl halides to generate more complex diarylamine structures. While specific examples starting directly from this compound are not extensively documented in single sources, the general reactivity of the 3-aminopyridine (B143674) scaffold is well-established. ingentaconnect.comrsc.orgorganic-synthesis.comnih.gov The process generally involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling.

| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product | Reaction Type |

| 5-Bromopyridin-3-amine derivative | Aryl/Alkyl Amine | Pd(OAc)2 / BINAP / Cs2CO3 | N-Aryl/Alkyl-pyridin-3-amine | Buchwald-Hartwig Amination |

| 3-Aminopyridine | Aryl Bromide | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos / NaOtBu | N-Aryl-3-aminopyridine | Buchwald-Hartwig Amination |

Furthermore, the aminopyridine structure is a key component in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. The 3-aminopyridine moiety can participate in reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction to produce fused imidazo[1,2-a]pyridines. researchgate.netbeilstein-journals.orgnih.gov This reaction typically involves an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like scandium triflate. The resulting imidazopyridine core is a prevalent feature in many medicinally important molecules.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Scaffold | Reaction Type |

| 2-Aminopyridine (B139424) | Aldehyde | Trimethylsilylcyanide | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine | Formal three-centre-three-component MCR |

| Aminopyridine | Furfuraldehyde | Isocyanide | Yb(OTf)3 | Imidazopyridine-fused isoquinolinone | Groebke–Blackburn–Bienaymé reaction |

| Aryl methyl ketone | 2-Aminopyridine | Barbituric acid | Iodine | Pyrimidine-linked imidazopyridine | One-pot C-H oxidation/C-C & C-N bond formation |

Scaffold for Heterocyclic Library Synthesis

The structural framework of this compound serves as an excellent starting point for the generation of libraries of diverse heterocyclic compounds. In drug discovery, the synthesis of such libraries is a cornerstone for identifying new lead compounds with desired biological activities. The aminopyridine scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR).

A prominent example is the synthesis of pyrazolo[1,5-a]pyridines. These bicyclic heterocycles are known to exhibit a range of biological activities, including kinase inhibition. The synthesis often involves a [3+2] cycloaddition reaction between an N-aminopyridine derivative and an α,β-unsaturated compound. organic-chemistry.orgrsc.orgthieme-connect.comacs.orgrsc.org The reaction can be performed under metal-free conditions, highlighting its efficiency and environmental friendliness. By varying the substituents on both the aminopyridine and the unsaturated partner, a large and diverse library of pyrazolo[1,5-a]pyridines can be readily accessed.

| Reactant 1 | Reactant 2 | Conditions | Product Scaffold | Reaction Type |

| N-Aminopyridine | α,β-Unsaturated carbonyl compound | NMP, O2, room temp. | Functionalized pyrazolo[1,5-a]pyridine | Oxidative [3+2] cycloaddition |

| N-Aminopyridine | β-Nitrostyrene | Metal-free, mild conditions | (Hetero)aryl pyrazolo[1,5-a]pyridine | [3+2] cycloaddition/denitration/oxidation |

| N-Aminopyridinium ylide | Ynal | - | Cyanated pyrazolo[1,5-a]pyridine | [3+2] cycloaddition |

Another important class of heterocycles derived from aminopyridine scaffolds are thieno[2,3-b]pyridines. These compounds are also of significant interest in medicinal chemistry. The synthesis can be achieved through various routes, often involving the reaction of a substituted aminopyridine with a sulfur-containing reagent. mdpi.comsciforum.netekb.egresearchcommons.orgnih.gov For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be prepared from 3-cyanopyridine-2(1H)-thiones and 2-chloroacetanilides. The resulting 3-amino group can then be further functionalized to generate a library of derivatives.

| Starting Material | Reagents | Product Scaffold |

| 3-Cyanopyridine-2(1H)-thione, 2-Chloroacetanilide | Base (e.g., in DMF) | 3-Aminothieno[2,3-b]pyridine-2-carboxamide |

| 3-Aminothienopyridine derivative | Aryl isothiocyanate, Maleic anhydride (B1165640), or Cyclopentanone | 3-Substituted-thienopyridine |

The versatility of this compound as a scaffold is further underscored by its use in the synthesis of kinase inhibitors. The aminopyridine core is a known "privileged scaffold" in kinase inhibitor design, as it can mimic the hinge-binding motif of ATP. By appending various substituents to the 3-amino position and modifying the methoxyphenyl ring, chemists can fine-tune the inhibitory activity and selectivity against specific kinases. mdpi.comnih.govnih.govacs.org

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Routes for 5-(3-Methoxyphenyl)pyridin-3-amine Derivatives

The core structure of this compound lends itself to a variety of chemical modifications, and researchers are continuously exploring more efficient and versatile synthetic pathways to produce novel derivatives. A primary strategy involves leveraging the reactivity of the pyridine (B92270) ring and the amino group to introduce new functional moieties.

One of the most powerful techniques employed is the Suzuki cross-coupling reaction. This method is highly effective for creating carbon-carbon bonds. For instance, a common precursor, such as a halogenated pyridin-3-amine, can be coupled with various arylboronic acids to yield a range of 5-aryl-pyridin-3-amine derivatives. mdpi.com Research has demonstrated the successful synthesis of 5-aryl-2-methylpyridin-3-amines from 5-bromo-2-methylpyridin-3-amine (B1289001) and different arylboronic acids using a palladium catalyst like Pd(PPh₃)₄. mdpi.com This approach is highly adaptable for producing derivatives of this compound by starting with an appropriately substituted methoxyphenylboronic acid.

Another significant avenue is the formation of amide derivatives. The amino group on the pyridine ring can react with various acylating agents. For example, derivatives have been synthesized by reacting a parent amine with acetic anhydride (B1165640) or other acid chlorides. mdpi.com This straightforward reaction allows for the introduction of a wide array of substituents, potentially modulating the compound's electronic and steric properties.

More complex heterocyclic systems can also be constructed. Multi-step reaction sequences are often employed to build intricate molecular frameworks. For example, a synthetic route might begin with the creation of a pyridine-3-carboxylate ester via a Suzuki coupling, followed by hydrolysis to the carboxylic acid, and subsequent reactions to form more complex structures like 1,3,4-thiadiazoles or indole-based derivatives. researchgate.nettandfonline.com Other innovative routes include the condensation of aminopyridine derivatives with other reagents to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines. nih.gov

| Precursor Compound | Reaction Type | Reagents | Product Type | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |

| 5-Bromo-2-methylpyridin-3-amine | Acylation | Acetic anhydride, H₂SO₄ | N-[5-bromo-2-methylpyridine-3-yl]acetamide | mdpi.com |

| Ethyl 2-chloropyridine-3-carboxylate | Suzuki Coupling, Hydrolysis, Amidation | 4-methoxyphenylboronic acid, NaOH, Thiosemicarbazide | 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | researchgate.net |

| 2-Aminopyridine (B139424) derivatives | Condensation | α-bromoketone, ZnI₂ | Imidazo[1,2-a]pyridin-3-amine (B132443) derivatives | nih.gov |

| 5-Isocyanato-1H-indole-2-carboxylate | Addition/Cyclization | Substituted anilines, Hydrazine hydrate | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | tandfonline.com |

This table summarizes various synthetic strategies used to create derivatives from pyridine-amine precursors.

Advanced Computational Design of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties. For derivatives of this compound, computational methods are used to predict their biological activities, physicochemical properties, and potential as advanced materials.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com Researchers have utilized DFT to explore the properties of novel pyridine derivatives, providing insights that guide synthetic efforts. mdpi.com These calculations can help in understanding the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its electronic and optical characteristics.

Molecular docking is another powerful computational technique, particularly in the field of medicinal chemistry. This method predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. For compounds structurally related to this compound, docking studies have been used to design selective enzyme inhibitors. nih.gov For example, a series of imidazo[1,2-a]pyridin-3-amine derivatives were designed and evaluated as potential COX-2 inhibitors, with docking studies showing high affinity for the enzyme's active site. nih.gov Similarly, docking has been employed to screen thiazole (B1198619) derivatives against various pathogen-proteins to predict their antimicrobial potential. researchgate.net

In addition to predicting biological interactions, computational tools like PASS (Prediction of Activity Spectra for Substances) Online are used to forecast a wide range of biological activities for newly synthesized compounds based on their structure. bohrium.com This allows for an early-stage assessment of a derivative's potential applications. Furthermore, online platforms are used to calculate key physicochemical parameters and descriptors, such as CNS MPO (Central Nervous System Multiparameter Optimization), to predict a compound's suitability for specific biological roles. bohrium.com

| Computational Method | Application | Studied Compound Class | Key Findings/Predictions | Reference |

| Density Functional Theory (DFT) | Exploration of molecular properties | Novel pyridine derivatives | Provided insights into electronic structure and reactivity to guide synthesis. | mdpi.com |

| Molecular Docking | Enzyme inhibition prediction | Imidazo[1,2-a]pyridin-3-amine derivatives | Identified derivatives with high binding affinity to the COX-2 active site. | nih.gov |

| Molecular Docking | Antimicrobial activity screening | Thiazole derivatives | Evaluated binding against pathogen-proteins to guide biological testing. | researchgate.net |

| PASS Online | Biological activity prediction | N-benzoyl derivatives of 5-methylthiazole-2-amine | Forecasted a wide spectrum of potential biological activities. | bohrium.com |

| ChemAxon Platform | Physicochemical property calculation | N-benzoyl derivatives of 5-methylthiazole-2-amine | Assessed CNS effects and cardiotoxicity risks. | bohrium.com |

This table highlights the application of various computational methods in the design and evaluation of pyridine-amine derivatives.

Exploration of Supramolecular Architectures Involving this compound

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules linked by non-covalent interactions. The structure of this compound, with its hydrogen bond donors (amine group) and acceptors (pyridine nitrogen), as well as aromatic rings capable of π-π stacking, makes it an excellent candidate for forming well-defined supramolecular architectures.

The crystal engineering of related compounds reveals a rich variety of intermolecular interactions that dictate the packing of molecules in the solid state. Hydrogen bonding is a dominant force in these structures. For instance, in the crystal structure of a related pyrazole (B372694) derivative, N-H···O and C-H···O hydrogen bonds create a three-dimensional network, forming recognizable supramolecular motifs. researchgate.net Similarly, the analysis of a complex chromeno[2,3-b]pyridine derivative showed that all potential hydrogen-bond donors were involved in classical hydrogen bonds, stabilizing the crystal lattice. iucr.org

In some cases, these interactions can lead to the formation of distinct, repeating patterns. For example, two molecules of an oxadiazole derivative containing a pyridine ring were observed to link via a strong, symmetric N···H+···N hydrogen bond, forming a rod-like dimeric unit. nih.gov These units were further connected by other hydrogen bonds involving water molecules and chloride ions, creating chains and layers. nih.gov

Furthermore, pyridin-3-amine derivatives can act as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). Research has shown that combining pyridin-3-amine derivatives with metal ions and other organic linkers can lead to the formation of novel supramolecular coordination polymers with unique structural and functional properties. mdpi.com

| Compound Class | Key Supramolecular Interaction | Resulting Architecture | Analytical Technique | Reference |

| Pyrazole derivative | N-H···O and C-H···O hydrogen bonds | 3D network with R₂²(8) motif | Single Crystal X-ray Diffraction, Hirshfeld Surface Analysis | researchgate.net |

| Chromeno[2,3-b]pyridine derivative | Extensive hydrogen bonding | Stabilized crystal lattice | Single Crystal X-ray Diffraction | iucr.org |

| 1,3,4-Oxadiazole (B1194373) derivative | Symmetric N···H⁺···N hydrogen bond | Dimeric units forming chains and layers | Single Crystal X-ray Diffraction, Hirshfeld Surface Analysis | nih.gov |

| Pyridin-3-amine derivative | Coordination with metal ions (e.g., Zn) | 1D, 2D, or 3D coordination polymers | Solvothermal Synthesis, X-ray Diffraction | mdpi.com |

This table outlines the types of supramolecular structures formed by related pyridine-amine compounds and the interactions driving their formation.

Applications in Advanced Materials Research

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in materials science. Research is focused on harnessing these properties to create functional materials for electronics, optics, and more.

One of the most promising areas is in the field of organic electronics. Heterocyclic compounds, particularly those with tunable electronic properties like 1,3,4-oxadiazole derivatives, are known for their use in electroluminescent and electron-transporting materials. nih.gov Their high thermal and chemical stability, coupled with good quantum yields, makes them suitable for applications in Organic Light-Emitting Diodes (OLEDs). The this compound scaffold can be used to synthesize new materials with tailored properties for such devices.

Another significant application is in the development of coordination polymers and Metal-Organic Frameworks (MOFs). The pyridine nitrogen and amine groups of the molecule can act as binding sites (ligands) for metal ions. By carefully selecting the metal centers and other organic linkers, it is possible to construct porous, crystalline materials with high surface areas. mdpi.com These materials have potential applications in gas storage, catalysis, and chemical sensing. The synthesis of coordination polymers using pyridin-3-amine derivatives and metal salts like Zn(II) has been reported, demonstrating the feasibility of this approach. mdpi.com

The inherent photoreactive nature of some pyridine derivatives also opens up possibilities for their use in creating photoresponsive materials. Their ability to participate in hydrogen bonding and π-π stacking allows for the design of supramolecular systems whose properties can be altered by light, leading to applications in optical switching and data storage.

| Application Area | Material Type | Relevant Properties | Example Compound Class | Reference |

| Organic Electronics | Electron-transporting materials, OLEDs | High quantum yield, thermal and chemical stability, electron-accepting nature | 1,3,4-Oxadiazole derivatives | nih.gov |

| Gas Storage, Catalysis | Metal-Organic Frameworks (MOFs), Coordination Polymers | Porosity, high surface area, catalytic sites | Pyridin-3-amine derivatives as ligands | mdpi.com |

| Optical Materials | Photoswitches, Data Storage | Photoresponsive properties, ability to form ordered assemblies | General pyridine derivatives |

This table summarizes potential applications of materials derived from the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 5-(3-Methoxyphenyl)pyridin-3-amine, and how are intermediates characterized?

Methodological Answer: A modular synthesis approach can be adapted from methods used for structurally similar pyridine derivatives. A plausible route involves:

Knoevenagel Condensation : Reacting 3-methoxybenzaldehyde with malononitrile to form a cyano-substituted intermediate.

Cyclization : Using NaHCO₃ or similar bases to facilitate ring closure, forming the pyridine core.

Amination : Introducing the amine group via nucleophilic substitution or catalytic hydrogenation.

Key characterization steps include:

- 1H/13C-NMR : To confirm regioselectivity and substitution patterns (e.g., methoxy and amine groups).

- IR Spectroscopy : To verify NH₂ stretches (~3300 cm⁻¹) and C=N/C-O bonds (~1650 cm⁻¹).

- Mass Spectrometry : For molecular weight validation (expected m/z ≈ 216.2 g/mol).

Reference Synthesis Workflow:

| Step | Reaction Type | Key Reagents | Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Knoevenagel | Malononitrile | Cyano-vinyl | 75–85 |

| 2 | Cyclization | NaHCO₃, THF | Pyridine core | 60–70 |

| 3 | Amination | NH₃, Pd/C | Final product | 50–60 |

Adapted from Gewald-like protocols for pyridine derivatives .

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: A multi-spectral approach is critical:

- NMR Analysis :

- 1H-NMR : Look for aromatic protons (δ 6.8–8.2 ppm), methoxy singlet (δ ~3.8 ppm), and amine protons (δ ~5.5 ppm, broad).

- 13C-NMR : Confirm methoxy carbon (δ ~55 ppm) and pyridine carbons (δ 120–150 ppm).

- IR Spectroscopy : Detect NH₂ asymmetric/symmetric stretches (3300–3400 cm⁻¹) and C-O (1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₂N₂O).

Example Data Interpretation:

Unexpected peaks in 1H-NMR may indicate byproducts (e.g., incomplete cyclization). Reflux time optimization or column chromatography (silica gel, hexane/EtOAc) can resolve this .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Use factorial design to systematically evaluate variables:

- Factors : Temperature (80–120°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DMF).

- Response Surface Methodology (RSM) : Identify interactions between variables. For example, higher temperatures may accelerate cyclization but degrade amine groups.

Case Study:

A 2³ factorial design for cyclization (Step 2) revealed optimal conditions:

- 100°C, 10 mol% NaHCO₃, THF solvent → 78% yield.

Contrastingly, DMF increased byproduct formation due to side reactions .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

Re-evaluate Computational Models :

- Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with experimental NMR shifts. Adjust solvent parameters (PCM model) for accuracy.

Experimental Validation :

- Perform 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Use X-ray Crystallography for definitive stereochemical confirmation.

Example:

Discrepancies in predicted vs. observed 13C-NMR shifts for the pyridine ring may arise from electron-withdrawing effects of the methoxy group. Solvent-dependent DFT corrections (e.g., chloroform vs. DMSO) mitigate this .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives?

Methodological Answer:

Derivatization : Synthesize analogs (e.g., halogenation at C4, methoxy → ethoxy substitution).

Biological Assays : Test analogs for target activity (e.g., kinase inhibition, receptor binding).

QSAR Modeling : Use Hammett constants (σ) for substituent effects or ML algorithms (Random Forest) to predict bioactivity.

Case Study:

Replacing the methoxy group with trifluoromethyl (CF₃) increased lipophilicity (logP from 1.2 to 2.8) but reduced solubility, highlighting trade-offs in medicinal chemistry .

Q. How can researchers address low reproducibility in synthesizing this compound across labs?

Methodological Answer:

Standardize Protocols : Publish detailed procedures (e.g., exact stoichiometry, inert atmosphere requirements).

Quality Control :

- Use HPLC-PDA to quantify purity (>95%).

- Share raw spectral data (NMR, IR) via open-access repositories.

Inter-Lab Validation : Collaborate to test synthesis reproducibility under varying conditions (e.g., humidity, equipment).

Critical Parameters:

- Moisture-sensitive intermediates (e.g., cyano-vinyl) require anhydrous conditions.

- Catalyst activation (e.g., Pd/C pre-reduction) impacts amination efficiency .

Q. What advanced analytical techniques are suitable for studying degradation products of this compound?

Methodological Answer:

LC-MS/MS : Identify degradation products (e.g., oxidative demethoxylation or ring-opening).

Stability Studies :

- Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks).

- Monitor degradation via UV-Vis (λmax ~270 nm for pyridine).

Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methoxy group) to trace degradation pathways.

Example:

LC-MS detected a major degradant (m/z 188.1) corresponding to loss of the methoxy group (-OCH₃, Δm/z = 31), confirmed by HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.